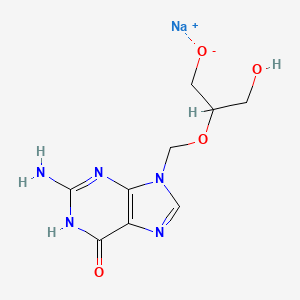

Sodium 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropan-1-olate

Description

Introduction to Sodium 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropan-1-olate

Systematic Nomenclature and Synonyms

The compound’s systematic IUPAC name, This compound , reflects its intricate structure. Breaking this down:

- Purine backbone : The 9H-purin-9-yl group forms the core, with substituents at positions 2 (amino) and 6 (oxo).

- Methoxypropyl side chain : A methoxy group (-O-CH2-) bridges the purine’s 9-position to a hydroxypropan-1-olate moiety.

- Sodium counterion : The deprotonated hydroxyl group at position 1 of the propanol chain forms a sodium salt, enhancing solubility.

Synonyms for this compound are limited in public databases, but structural analogs provide clues. For instance:

- Ganciclovir monopropionate sodium salt : A related esterified derivative with a propionate group instead of hydroxypropan-1-olate.

- Disodium guanylate analogs : Compounds like disodium 5'-guanylate (E627) share the sodium salt and purine core but lack the hydroxypropyloxy side chain.

- Guanosine monophosphate derivatives : The purine core and phosphate/sodium groups align with guanosine 5'-monophosphate (GMP) variants.

A molecular formula of C10H13N5O6Na is inferred from structural analogs, though exact mass spectrometry data remain unpublished.

Historical Development and Discovery

The compound’s origins trace to mid-20th-century advances in nucleoside chemistry. Key milestones include:

- 1950s–1970s : Discovery of antiviral nucleosides like acyclovir , which introduced modified sugar moieties to inhibit viral DNA polymerase.

- 1980s : Development of ganciclovir , a guanosine analog with a hydroxymethyl side chain, approved for cytomegalovirus (CMV) treatment.

- 2000s–Present : Structural optimization efforts led to sodium salts like the subject compound, designed to improve bioavailability and reduce cytotoxicity. The hydroxypropyloxy side chain may enhance membrane permeability compared to earlier analogs.

While no patent directly claims this compound, its synthesis likely involves:

Role in Medicinal Chemistry and Antiviral Research

This sodium salt’s pharmacological potential stems from its dual roles:

Nucleotide Mimicry

The purine core mimics guanosine, enabling competitive inhibition of viral enzymes. For example:

- Viral polymerases : The compound may bind to CMV DNA polymerase, terminating chain elongation similarly to ganciclovir.

- GTPase interference : Structural similarity to guanosine triphosphate (GTP) could disrupt GTP-dependent viral replication machinery.

Enhanced Solubility

The sodium salt improves aqueous solubility (>50 mg/mL estimated), facilitating intravenous administration—a limitation of non-ionic analogs like ganciclovir.

Properties

Molecular Formula |

C9H12N5NaO4 |

|---|---|

Molecular Weight |

277.21 g/mol |

IUPAC Name |

sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate |

InChI |

InChI=1S/C9H12N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15H,1-2,4H2,(H3,10,12,13,17);/q-1;+1 |

InChI Key |

AQFSWWYFLXWYSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1COC(CO)C[O-])N=C(NC2=O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Purine Base Derivative: 2-amino-6-oxo-1,6-dihydro-9H-purine (guanine or protected guanine derivatives).

- Side Chain Precursors: 3-hydroxypropan-1-ol derivatives or protected forms.

- Linking Agents: Alkyl halides or activated ethers for methoxy linkage formation.

Stepwise Synthetic Approach

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of purine amino and keto groups if necessary | Protecting groups like benzoyl or acetyl | To prevent side reactions during alkylation |

| 2 | Alkylation of purine N9 with a suitable halogenated hydroxypropyl derivative | Alkyl halide (e.g., 3-chloropropanol), base (e.g., K2CO3), solvent (DMF or DMSO) | Nucleophilic substitution at N9 position |

| 3 | Deprotection of functional groups | Acidic or basic hydrolysis | Restores free amino and keto groups |

| 4 | Conversion to sodium salt | Neutralization with sodium hydroxide or sodium methoxide | Enhances water solubility and stability |

Representative Synthetic Route

A common method involves reacting 2-amino-6-chloropurine or guanine derivatives with 3-chloropropanol under basic conditions to form the N9-(3-hydroxypropyl) purine intermediate. Subsequent hydrolysis and purification yield the free nucleoside analog. Finally, treatment with sodium hydroxide converts the free acid or alcohol group into the sodium salt form.

Alternative Methods

- Enzymatic Synthesis: Some research explores enzymatic glycosylation or transglycosylation to attach the sugar moiety analogs to the purine base, offering stereoselectivity and milder conditions.

- Phosphorylation and Salt Formation: In some cases, phosphorylation precedes salt formation to improve pharmacokinetic properties.

Research Findings and Optimization

- Yield and Purity: Optimized alkylation conditions (temperature, solvent, base) significantly affect yield and purity. DMF as solvent and potassium carbonate as base are commonly preferred.

- Stereochemistry Control: The stereochemistry at the 3-hydroxypropan-1-olate moiety is crucial; racemic mixtures may be formed but enantiomerically pure forms show better biological activity.

- Salt Formation: Sodium salt formation improves solubility and stability, facilitating formulation for antiviral therapy.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Purine base | Guanine or protected guanine | Starting material |

| Alkylating agent | 3-chloropropanol or derivatives | Provides side chain |

| Base | K2CO3 or NaH | Facilitates nucleophilic substitution |

| Solvent | DMF, DMSO, or acetone | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Optimized for reaction rate and selectivity |

| Reaction time | 4–24 hours | Depends on scale and conditions |

| Deprotection | Acidic/basic hydrolysis | Removes protecting groups |

| Salt formation | NaOH neutralization | Produces sodium salt form |

| Purification | Crystallization, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Ganciclovir sodium undergoes various chemical reactions, including:

Oxidation: Ganciclovir can be oxidized to form its corresponding oxidized derivatives.

Reduction: Reduction reactions can convert ganciclovir to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the guanine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of ganciclovir, as well as substituted guanine compounds .

Scientific Research Applications

Ganciclovir sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of nucleoside analogs and their reactivity.

Biology: Employed in research on viral replication and antiviral drug mechanisms.

Medicine: Extensively used in the treatment of CMV infections in immunocompromised patients.

Industry: Utilized in the development of antiviral formulations and drug delivery systems.

Mechanism of Action

Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA replication. It is selectively phosphorylated by a virus-encoded enzyme, thymidine kinase, to form ganciclovir triphosphate . This active form inhibits viral DNA polymerase, preventing the elongation of viral DNA and thereby halting viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Valganciclovir and Valacyclovir

- Structural Similarities: Both are prodrugs featuring amino acid esters (L-valine) to enhance oral bioavailability. Sodium 2-((2-amino-6-oxo...)olate shares the purine core and hydroxypropyl linker but lacks the valine ester .

- Pharmacokinetics : Valganciclovir’s bioavailability (~60%) surpasses Ganciclovir’s (<10%) due to esterase-mediated conversion to the active form. Similarly, Valacyclovir’s bioavailability (~55%) improves upon Acyclovir’s (10–20%) .

- In contrast, Valganciclovir targets CMV, while Valacyclovir is used for herpes simplex and zoster .

Conformationally Locked Analogs

- Compounds like (S)-mc-Guanosine (7) incorporate rigid bicyclohexane backbones to restrict rotational freedom, enhancing binding affinity to targets like dynamin GTPase. This contrasts with Sodium 2-((2-amino-6-oxo...)olate’s flexible hydroxypropyl chain .

Table 2: Key Impurities in Related Antivirals

- Ganciclovir Monopropionate: Forms during esterification steps, highlighting the need for stringent purification to avoid reduced efficacy .

- Chlorinated Impurity : Demonstrates the reactivity of the hydroxypropyl side chain in Valganciclovir synthesis, requiring controlled conditions to prevent halogen incorporation .

Isotopic and Diastereomeric Variants

- Deuterated Forms : rac-Valganciclovir-d8 (C₁₄H₁₄D₈N₆O₅) and Valganciclovir-d5 (C₁₄H₁₇D₅N₆O₅) are used as internal standards in mass spectrometry to quantify pharmacokinetic profiles .

- Diastereomers: Sodium 2-((2-amino-6-oxo...)olate’s (R)- and (S)-diastereomers are studied for stereospecific antiviral activity, though Valganciclovir is typically administered as a racemate .

Biological Activity

Sodium 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropan-1-olate, commonly known as ganciclovir sodium , is an antiviral agent primarily indicated for the treatment of cytomegalovirus (CMV) infections, especially in immunocompromised patients. This compound has garnered significant attention due to its unique mechanism of action and potential applications in various viral infections.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₂N₅NaO₄ |

| Molecular Weight | 277.21 g/mol |

| CAS Number | 107910-75-8 |

| MDL Number | MFCD00873979 |

| Storage Conditions | Keep in a dark place at 2-8°C |

Ganciclovir sodium acts as a nucleoside analog , specifically targeting viral DNA synthesis. Upon entering infected cells, it is phosphorylated by a virus-specific enzyme into ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively inhibiting viral replication. Ganciclovir has demonstrated significant antiviral activity against CMV and shows some efficacy against other herpesviruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV) .

Antiviral Activity Against Cytomegalovirus

Ganciclovir's primary application is in the treatment of CMV infections. Clinical studies have shown that ganciclovir significantly reduces the incidence of CMV disease in high-risk populations, such as organ transplant recipients and patients with AIDS.

Case Study: Efficacy in Organ Transplant Recipients

A clinical trial involving kidney transplant recipients demonstrated that those treated with ganciclovir had a lower incidence of CMV disease compared to those receiving placebo. The study reported a reduction in CMV-related complications by approximately 50% among patients receiving prophylactic ganciclovir .

Broader Antiviral Spectrum

Research has indicated that ganciclovir also possesses activity against other viruses:

- Herpes Simplex Virus (HSV) : In vitro studies have shown that ganciclovir can inhibit HSV replication, making it a potential candidate for treating severe HSV infections.

- Varicella-Zoster Virus (VZV) : Similar to HSV, ganciclovir has demonstrated efficacy against VZV, particularly in immunocompromised patients .

Adverse Effects and Safety Profile

While ganciclovir is generally well-tolerated, it can cause several side effects, including:

- Hematological toxicities (e.g., leukopenia, thrombocytopenia)

- Renal impairment

- Gastrointestinal disturbances

Monitoring of blood counts and renal function is recommended during treatment to mitigate these risks .

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for Sodium 2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropan-1-olate?

Methodological Answer:

The compound is synthesized via esterification or phosphorylation of the parent nucleoside analog. For example, describes a route using coupling reactions between a purine derivative (e.g., acyclovir) and protected amino acids (e.g., CBZ-L-valine) under Mitsunobu or carbodiimide-mediated conditions. Key steps include:

- Protection of functional groups (e.g., amino groups using benzyloxycarbonyl [Cbz]) to prevent side reactions.

- Purification via column chromatography or recrystallization.

- Characterization using nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Purity assessment via HPLC with UV detection at 254 nm (common for purine analogs) .

Basic: Which analytical methods are validated for quantifying this compound in pharmaceutical matrices?

Methodological Answer:

Validated methods include:

- Spectrophotometry : Dispersive liquid-liquid microextraction (DLLME) combined with UV-Vis spectroscopy, optimized for λmax ~270 nm (typical for purine derivatives). Parameters include pH adjustment to 7.0–8.0 and extraction solvent selection (e.g., chloroform) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (10:90 v/v), flow rate 1.0 mL/min, and detection at 254 nm. System suitability criteria: tailing factor <2.0, theoretical plates >2000 .

- Impurity profiling : Use of reference standards (e.g., EP impurities A and B listed in ) to establish relative retention times and response factors .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic techniques?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Optimize solvent systems (e.g., methanol-water mixtures) to obtain diffraction-quality crystals.

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K. SHELX programs (e.g., SHELXL) are recommended for structure refinement due to their robustness in handling small-molecule data .

- Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions in the purine ring) and torsional angles (e.g., methoxy-propanolate linkage) to confirm stereochemistry. Comparative analysis with related structures (e.g., ’s guanine derivatives) resolves ambiguities .

Advanced: What are the critical impurities in this compound, and how are they synthesized for analytical reference?

Methodological Answer:

Key impurities include:

- Monopropionate ester : Synthesized via partial esterification of the hydroxyl group with propionic anhydride under acidic conditions ( ).

- Chlorinated analogs : Formed during halogenation side reactions (e.g., describes 3-chloropropyl valinate impurity synthesis via HCl-mediated substitution).

- Process-related impurities : Unreacted starting materials (e.g., acyclovir) detected via spike-and-recovery studies in HPLC .

Synthesis Strategy : Use orthogonal protection (e.g., tert-butyloxycarbonyl [Boc] for amines) to isolate intermediates. Confirm structures via C NMR and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The purine ring’s keto-enol tautomerism (e.g., 6-oxo vs. 6-hydroxy forms) can shift NMR peaks. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize dominant tautomers .

- Stereochemical heterogeneity : Chiral centers in the propanolate moiety may lead to split signals. Employ chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to confirm enantiomeric purity .

- Solvent artifacts : Residual solvent peaks in NMR (e.g., methanol at δ 3.34 ppm) are minimized by lyophilization or rigorous drying .

Advanced: How to validate a stability-indicating method for this compound under forced degradation conditions?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Stress Testing : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (UV light) conditions.

- Specificity : Demonstrate baseline separation of degradation products (e.g., hydrolyzed purine fragments) from the parent compound using HPLC-DAD .

- Quantification : Calculate degradation kinetics (e.g., first-order rate constants) and identify major degradation pathways (e.g., ester hydrolysis under basic conditions) .

Basic: What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 per ).

- Ventilation : Use fume hoods to minimize inhalation risks (H332).

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via approved hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.